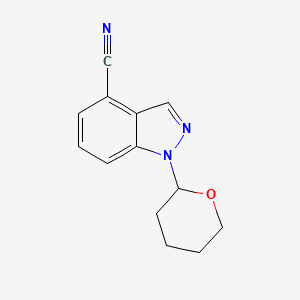

1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile is a heterocyclic compound featuring an indazole core substituted at the 1-position with a tetrahydropyranyl (THP) group and at the 4-position with a cyano (-CN) moiety. The THP group, a common protecting group in organic synthesis, enhances steric bulk and may improve metabolic stability or solubility. The electron-withdrawing cyano group at the 4-position likely influences electronic properties and intermolecular interactions.

Molecular Formula: C₁₃H₁₃N₃O

Molecular Weight: 227.26 g/mol

Key Features:

- Indazole core with fused benzene and pyrazole rings.

- THP group at N1, contributing to steric protection.

- Cyano group at C4, modulating electronic characteristics.

Properties

IUPAC Name |

1-(oxan-2-yl)indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-8-10-4-3-5-12-11(10)9-15-16(12)13-6-1-2-7-17-13/h3-5,9,13H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNULDPSVVOGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Molecular Information:

- Molecular Formula: C₁₁H₁₄N₂O

- Molecular Weight: 190.24 g/mol

- CAS Number: 1425932-33-7

The compound is characterized by its indazole and tetrahydropyran moieties, which are known to contribute to various biological activities, including anti-inflammatory and neuroprotective effects.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The total antioxidant capacity of related indazole derivatives has been measured using the Trolox equivalent method, showing promising results in reducing oxidative stress in cellular models.

| Compound | Antioxidant Capacity (µmol Trolox equivalent/µmol tested) |

|---|---|

| This compound | TBD (To Be Determined) |

| Related Compound A | 0.80 ± 0.032 |

| Related Compound B | 1.10 ± 0.043 |

2. Neuroprotective Effects

The compound's potential neuroprotective effects have been explored through in vitro studies on neuronal cell lines. Similar compounds have shown inhibition of amyloid-beta aggregation, a key factor in neurodegenerative diseases such as Alzheimer's.

Case Study:

A study evaluating derivatives of indazole found that certain modifications significantly enhanced neuroprotection against oxidative stress-induced cell death in SH-SY5Y cells, with IC50 values indicating effective concentrations for protective action.

3. Enzyme Inhibition

Enzyme inhibition studies reveal that compounds similar to this compound can act as inhibitors for various enzymes involved in neurodegenerative pathways:

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | TBD | |

| Butyrylcholinesterase (BuChE) | TBD | |

| Monoamine oxidase B (MAO-B) | TBD |

These studies suggest that the compound may have therapeutic potential in treating conditions like Alzheimer's disease by modulating cholinergic activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The exploration of various derivatives has yielded compounds with enhanced biological activities, indicating the importance of structural optimization.

Comparison with Similar Compounds

A. Core Heterocycle Differences

- Indazole vs. Pyrazole derivatives (e.g., 6d, 9d) exhibit lower molecular weights (177–357 g/mol) compared to indazole analogs (227–299 g/mol), impacting pharmacokinetic properties like diffusion rates .

B. Substituent Effects

- THP Group : Present in both the target compound and the pyrazole analog (), the THP group may improve solubility compared to methyl (77B) or boronate (77B) substituents. However, its steric bulk could reduce binding affinity in certain enzyme pockets .

- In 6d and 9d, its combination with thiol groups correlates with higher melting points (173–186°C), suggesting stronger intermolecular forces .

C. Functional Group Diversity

- Boronate Esters (77B) : The boronate ester in 77B enables participation in Suzuki-Miyaura cross-coupling reactions, making it a versatile synthetic intermediate. This contrasts with the target compound’s lack of such reactive handles .

- Thiol Derivatives (6d, 9d) : The tetrazole-thio (6d) and thiadiazole-thio (9d) groups in pyrazole derivatives are associated with biological activity, likely targeting cysteine residues in enzymes. These groups are absent in the THP-indazole compound, which may prioritize stability over reactivity .

Preparation Methods

General Synthetic Strategy Overview

The preparation of this compound generally follows a convergent multi-step synthesis approach involving:

- Formation of the indazole core through cyclization reactions.

- Attachment of the tetrahydro-2H-pyran-2-yl group at the nitrogen (N-1) position of the indazole.

- Introduction of the cyano group at the 4-position of the indazole ring.

These steps are typically performed sequentially with careful control of reaction conditions and purification to ensure high yield and purity.

Formation of the Indazole Core

The indazole ring system is commonly synthesized via cyclization of hydrazine derivatives with appropriate aromatic ketones or aldehydes. Key methods include:

- Hydrazine-mediated cyclization: Reaction of ortho-substituted aromatic ketones or aldehydes with hydrazine hydrate under acidic or neutral conditions to form the indazole nucleus.

- Diazotization and intramolecular cyclization: Using diazonium salts derived from anilines followed by cyclization to yield indazole derivatives.

This step establishes the aromatic heterocyclic framework essential for subsequent functionalization.

Introduction of the Tetrahydro-2H-pyran-2-yl Group

The tetrahydropyran (THP) moiety is introduced at the N-1 position of the indazole ring through nucleophilic substitution or cyclization reactions involving:

- Nucleophilic substitution: Reaction of the indazole nitrogen with tetrahydro-2H-pyran-2-yl halides or activated derivatives under basic conditions.

- Protecting group strategies: The tetrahydropyran ring can also serve as a protecting group for hydroxyl functionalities during synthesis, introduced via acid-catalyzed cyclization of 1,5-diols or hydroxyaldehydes.

This step requires optimization to prevent side reactions and ensure selective N-alkylation.

Introduction of the Cyano Group at the 4-Position

The cyano group (-CN) is typically introduced at the 4-position of the indazole ring by:

- Nucleophilic aromatic substitution (SNAr): Using cyanide sources such as potassium cyanide or trimethylsilyl cyanide on activated halogenated indazole intermediates.

- Sandmeyer-type reactions: Conversion of amino or diazonium intermediates to cyano derivatives.

- Cross-coupling reactions: Palladium-catalyzed cyanation of aryl halides.

The choice of method depends on the availability of precursors and desired reaction conditions.

Representative Synthetic Route Example

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Indazole formation | Hydrazine hydrate, aromatic ketone, acidic medium | Formation of 1H-indazole core |

| 2 | N-alkylation | Tetrahydro-2H-pyran-2-yl halide, base (e.g., K2CO3) | Attachment of THP group at N-1 |

| 3 | Aromatic substitution/cyanation | Halogenated intermediate, KCN or TMSCN, Pd catalyst (if cross-coupling) | Introduction of cyano group at C-4 |

Purification and Characterization

Purification is typically achieved by:

- Chromatography: Silica gel column chromatography to separate the desired product from side products.

- Crystallization: Recrystallization from suitable solvents to enhance purity.

Characterization involves:

- NMR spectroscopy: To confirm the chemical shifts corresponding to the indazole, THP, and cyano groups.

- Mass spectrometry: To verify molecular weight.

- Infrared spectroscopy (IR): To detect characteristic nitrile stretching vibrations (~2220 cm⁻¹).

- Elemental analysis: To confirm composition.

Data Table: Summary of Preparation Methods

| Preparation Step | Methodology | Reagents/Conditions | Notes |

|---|---|---|---|

| Indazole core synthesis | Cyclization of hydrazine with ketones | Hydrazine hydrate, acidic or neutral pH | High-yielding, well-established |

| N-1 Position THP substitution | N-alkylation with THP halides | THP halide, base (K2CO3, NaH) | Requires selective conditions to avoid O-alkylation |

| 4-Position cyano introduction | SNAr or Pd-catalyzed cyanation | KCN, TMSCN, Pd catalyst, halogenated intermediate | Sensitive step; catalyst and solvent choice critical |

| Purification | Chromatography and recrystallization | Silica gel, suitable solvents | Ensures >95% purity |

Research Findings and Optimization Notes

- Reaction Yields: Overall yields for the multi-step synthesis typically range between 45-70%, depending on the efficiency of each step and purification losses.

- Selectivity: N-alkylation at N-1 is favored under controlled basic conditions; however, competing O-alkylation on the THP ring can occur if conditions are too harsh.

- Cyanation Step: Palladium-catalyzed cyanation offers milder conditions and higher selectivity compared to direct nucleophilic substitution with cyanide salts.

- Scalability: Use of continuous flow reactors has been explored for scale-up, improving reaction control and safety, especially in handling toxic cyanide reagents.

- Environmental and Safety Considerations: Cyanide sources require strict handling protocols; alternative cyanation reagents with lower toxicity are under investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile, and how can its regioselectivity be controlled?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using boronic ester intermediates. For example, a related pyrazole derivative was prepared by coupling 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with aryl halides (e.g., 4-bromo-2-chlorobenzonitrile) in the presence of Pd catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) and a base (e.g., Na₂CO₃) in THF/water solvent systems . Regioselectivity is controlled by steric and electronic effects of substituents on the indazole core. NMR analysis (e.g., ¹H/¹³C) is critical to confirm regiochemical outcomes .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyran ring protons at δ 3.5–4.5 ppm) and carbon types (e.g., nitrile carbon at ~112 ppm) .

- IR Spectroscopy : Confirms nitrile functionality via C≡N stretching (~2240 cm⁻¹) and pyran ring vibrations (~1020–1100 cm⁻¹) .

- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M]+ peak at m/z 236–238) and fragmentation patterns .

Q. How is the tetrahydro-2H-pyran (THP) protecting group removed during downstream functionalization?

- Methodological Answer : The THP group is acid-labile. Deprotection is achieved using aqueous HCl (1–2 M) in THF/MeOH at 50–60°C for 2–4 hours, followed by neutralization and extraction . Monitor reaction progress via TLC or LC-MS to avoid over-acidification, which may degrade the indazole core.

Advanced Research Questions

Q. How can contradictory data on reaction yields for Suzuki couplings involving this compound be resolved?

- Methodological Answer : Yield discrepancies often arise from catalyst loading, solvent purity, or boronic ester stability. For example, Pd(PPh₃)₄ at 2 mol% in degassed THF/H₂O (1:1) at 50°C improves reproducibility compared to PdCl₂(dppf) . Pre-purify boronic esters via flash chromatography (cyclohexane/ethyl acetate gradient) to remove dimeric byproducts .

Q. What strategies mitigate competing side reactions (e.g., dimerization) during azide-alkyne cycloadditions with this compound?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloadditions (CuAAC) require strict control of stoichiometry (1.3 equiv alkyne) and catalyst (CuSO₄/Na ascorbate). Excess azide (>1.5 equiv) risks forming triazole dimers. Use dry-load purification (Celite/silica gel) and monitor via ¹H NMR for characteristic triazole proton signals (δ 8.8–9.2 ppm) .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) using the nitrile group as a hydrogen-bond acceptor.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial or antitumor activity, as demonstrated for analogous pyran-carbonitrile hybrids .

Q. What mechanistic insights explain the stability of the nitrile group under acidic/basic conditions?

- Methodological Answer : The nitrile’s stability is attributed to resonance stabilization and steric shielding by the THP group. Under basic conditions (pH >10), hydrolysis to carboxylic acids is minimal unless heated (>80°C). Acidic conditions (pH <3) may protonate the indazole nitrogen, destabilizing the nitrile. Confirm stability via pH-controlled stability assays (HPLC monitoring) .

Analytical and Optimization Challenges

Q. What column chromatography conditions are optimal for purifying this compound?

- Methodological Answer : Use silica gel with a cyclohexane/ethyl acetate gradient (0–100% ethyl acetate over 20 CV). For polar byproducts, add 1–2% MeOH to the mobile phase. Dry-loading with Celite improves separation efficiency, as demonstrated in purifications yielding >95% purity .

Q. How to resolve overlapping NMR signals in derivatives with multiple aromatic protons?

- Methodological Answer : Employ COSY and HSQC experiments to assign coupled protons and carbons. For example, pyrazole protons (δ 7.5–8.5 ppm) show coupling with adjacent nitrile-bearing carbons in HSQC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.